![molecular formula C23H24N2O3 B3004674 N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide CAS No. 2361693-66-3](/img/structure/B3004674.png)
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and spirocyclic moieties contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the phenyl and prop-2-enamide groups. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenyl-substituted oxirane and an azetidine derivative.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via acylation reactions using reagents like acyl chlorides or anhydrides.
Attachment of the Phenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Prop-2-enamide Moiety: This can be achieved through a condensation reaction between an appropriate amine and acryloyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the synthesis efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It can be employed in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
Mécanisme D'action
The mechanism of action of N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or activating biological pathways. Detailed studies using molecular docking and dynamics simulations can provide insights into these interactions and the pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]acetamide
- N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]but-2-enamide
Uniqueness
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide is unique due to its specific spirocyclic structure combined with the prop-2-enamide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and binding affinities, which can be advantageous in specific research or industrial contexts.
Propriétés
IUPAC Name |
N-[4-(3-phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-20(26)24-19-10-8-18(9-11-19)22(27)25-16-23(12-14-28-15-13-23)21(25)17-6-4-3-5-7-17/h2-11,21H,1,12-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKSSVQQWVTOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CC3(C2C4=CC=CC=C4)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3004591.png)
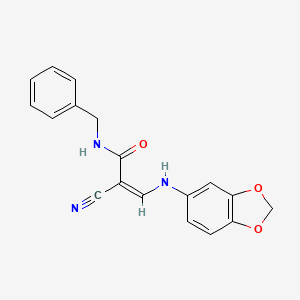

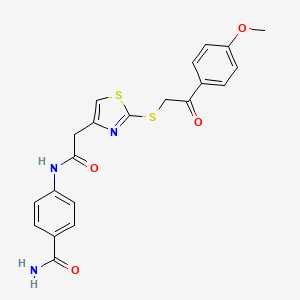
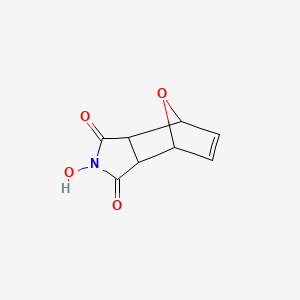
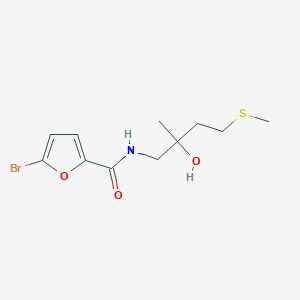
![3-(1-(2-(2-methyl-1H-imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004606.png)
![Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate](/img/structure/B3004608.png)
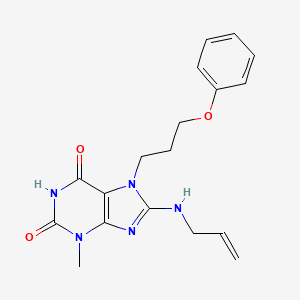
![1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B3004610.png)
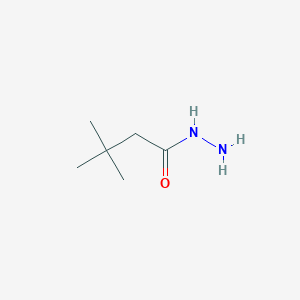
![5-Chloro-6-(methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)nicotinonitrile](/img/structure/B3004612.png)
![N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)naphthalene-1-carboxamide](/img/structure/B3004613.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-propyloxalamide](/img/structure/B3004614.png)
